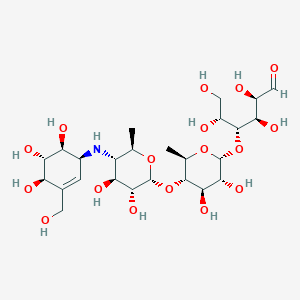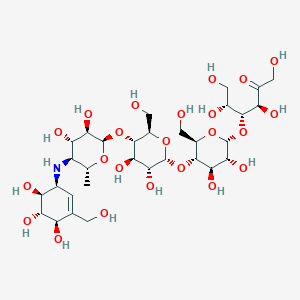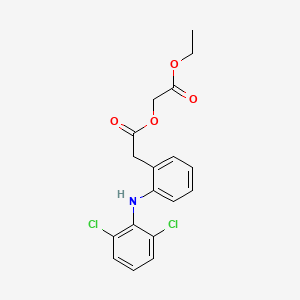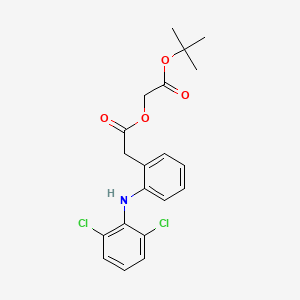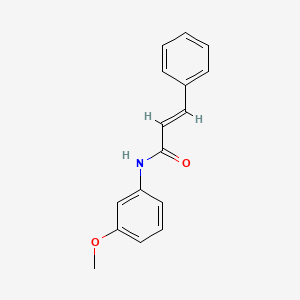
N-(3-Methoxyphenyl)Cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Methoxyphenyl)Cinnamamide” is a chemical compound with the CAS Number: 127033-74-3 and a molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular formula of “this compound” is C16H15NO2 . The average mass is 253.296 Da and the monoisotopic mass is 253.110275 Da .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Antidepressant-like properties have been noted in N-(2-hydroxyethyl) cinnamamide derivatives, which are structurally similar to N-(3-Methoxyphenyl)Cinnamamide. These compounds demonstrated significant antidepressant activity in animal models (Deng et al., 2011).
Cinnamamides, including those structurally related to this compound, have been explored as serotonin antagonists. These compounds demonstrated potent antiserotonin activity in biological assays (Dombro & Woolley, 1964).
Cinnamamide derivatives exhibit significant antidepressant activity, with some compounds showing greater efficacy than standard drugs like fluoxetine in animal models (Han et al., 2014).
Larvicidal activity against diamondback moth larvae has been observed in cinnamoyl amides, suggesting potential applications in pest control (Kumar et al., 2016).
Cinnamamide derivatives have shown potential as anticonvulsants, with certain compounds demonstrating efficacy in crystallographic studies (Żesławska et al., 2017).
Some cinnamamide derivatives have been found to induce sleep in animal studies, indicating potential applications in sleep disorders (Houlihan et al., 1985).
Antifungal properties have been observed in cinnamic acid derivatives, suggesting applications in treating fungal infections (Sadeghi et al., 2013).
Cinnamamide derivatives exhibit diverse biological activities, including anticonvulsant, muscle relaxant, antiallergic, antineoplastic, and anti-infective properties (Borul & Agarkar, 2020).
Cytotoxic activity against tumor cell lines has been identified in esters derived from cinnamic acid, indicating potential in cancer research (Gonçalves et al., 2021).
The potential for cinnamamides in treating atopic dermatitis has been explored, with certain compounds showing efficacy in reducing symptoms in animal models (Choi et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-Methoxyphenyl)Cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates, thereby reducing the absorption of glucose in the intestines .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels . This mechanism is particularly beneficial for managing conditions like diabetes mellitus .
Pharmacokinetics
This suggests potential use as lead drug candidates .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in the breakdown and absorption of carbohydrates . This results in lower postprandial blood glucose levels, which can be beneficial in the management of diabetes mellitus .
Biochemical Analysis
Biochemical Properties
N-(3-Methoxyphenyl)Cinnamamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit α-glucosidase inhibitory activity . In a study, it was found that this compound interacted with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . The inhibitory activity of this compound on α-glucosidase is believed to be due to these interactions .
Cellular Effects
The effects of this compound on cells are not fully understood yet. It has been suggested that it may have significant antimicrobial activity. In one study, this compound and its derivatives were found to be active against Staphylococcus and Enterococcus species .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with α-glucosidase. Molecular docking studies have revealed that this compound interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction is believed to inhibit the activity of α-glucosidase, thereby exerting its effects .
Properties
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127033-74-3 |
Source


|
| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
